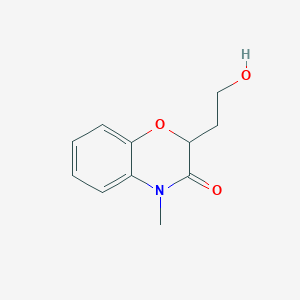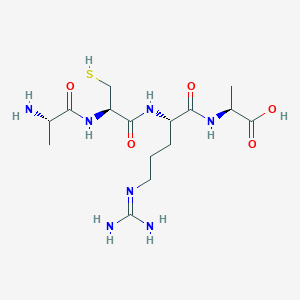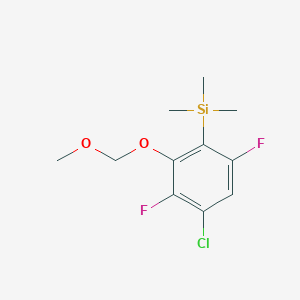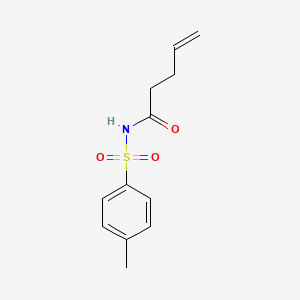
L-Prolyl-L-prolyl-L-prolyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-prolyl-L-serine is a tetrapeptide composed of three proline residues followed by a serine residue. Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to peptide chains and influences protein folding. Serine, on the other hand, contains a hydroxyl group that can participate in various biochemical reactions. This combination of amino acids in a tetrapeptide structure can have significant implications in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually using a reagent like TFA, to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Additionally, purification techniques such as HPLC are used to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-prolyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form other functional groups.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring it to its original state.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of catalysts like acid or base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions can yield various esters or ethers.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolyl-L-prolyl-L-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The tetrapeptide can be used to investigate protein folding and stability due to the presence of multiple proline residues.
Industry: The compound can be used in the development of peptide-based materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolyl-L-prolyl-L-serine involves its interaction with specific molecular targets. The proline residues can induce conformational changes in proteins, affecting their function. The serine residue can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, making the tetrapeptide a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-prolyl-L-prolyl-L-alanine: Similar structure but with an alanine residue instead of serine.
L-Prolyl-L-prolyl-L-prolyl-L-threonine: Contains a threonine residue, which has a similar hydroxyl group to serine but with an additional methyl group.
L-Prolyl-L-prolyl-L-prolyl-L-glycine: Glycine is the simplest amino acid, lacking a side chain, which can affect the peptide’s properties.
Uniqueness
L-Prolyl-L-prolyl-L-prolyl-L-serine is unique due to the combination of three proline residues and a serine residue. This specific arrangement can influence the peptide’s conformation and reactivity, making it distinct from other similar compounds. The presence of serine allows for additional chemical modifications and interactions that are not possible with other amino acids.
Eigenschaften
CAS-Nummer |
672297-58-4 |
|---|---|
Molekularformel |
C18H28N4O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H28N4O6/c23-10-12(18(27)28)20-15(24)13-5-2-8-21(13)17(26)14-6-3-9-22(14)16(25)11-4-1-7-19-11/h11-14,19,23H,1-10H2,(H,20,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
NZWYWBCBNMZSQN-XUXIUFHCSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)


![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)
![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)

![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)

![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)

